5-Fluoro-2-(isoxazol-5-yl)phenol
Overview
Description
5-Fluoro-2-(isoxazol-5-yl)phenol is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol . It is a member of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-Fluoro-2-(isoxazol-5-yl)phenol can be achieved through several synthetic routes. One common method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions (room temperature) This method is advantageous due to its simplicity and efficiency
Chemical Reactions Analysis
5-Fluoro-2-(isoxazol-5-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Fluoro-2-(isoxazol-5-yl)phenol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities . Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(isoxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The isoxazole ring in its structure is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
5-Fluoro-2-(isoxazol-5-yl)phenol can be compared with other similar compounds, such as 5-Chloro-2-(isoxazol-5-yl)phenol and 5-Fluoro-2-(1H-pyrazol-5-yl)phenol . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-fluoro-2-(1,2-oxazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7(8(12)5-6)9-3-4-11-13-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFRQKICXZBJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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